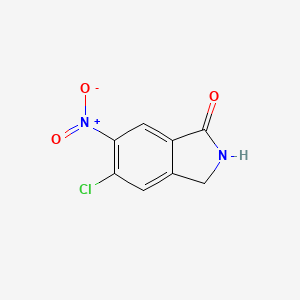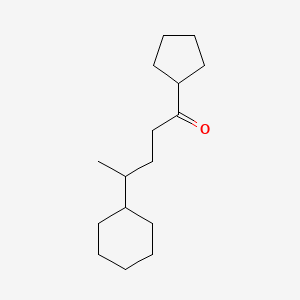![molecular formula C9H6ClF3O2 B13890802 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and trifluoromethyl group attached to a phenyl ring, with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of carbon-centered radical intermediates has been explored extensively
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The exact industrial methods can vary depending on the scale of production and the specific requirements of the end-use application.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl]ethanone
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Comparison
Compared to similar compounds, 1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct properties, such as increased metabolic stability and enhanced binding affinity in certain biological contexts .
Propriétés
Formule moléculaire |
C9H6ClF3O2 |
|---|---|
Poids moléculaire |
238.59 g/mol |
Nom IUPAC |
1-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-4(14)5-2-6(9(11,12)13)8(15)7(10)3-5/h2-3,15H,1H3 |
Clé InChI |
SYBDOPKBMJWXJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Cl)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


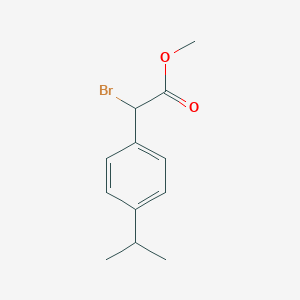
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
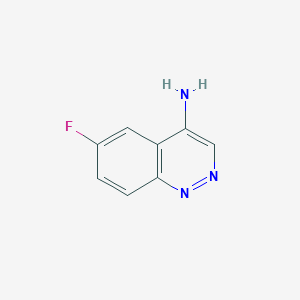
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
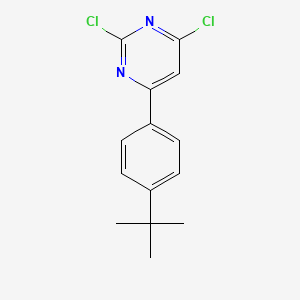
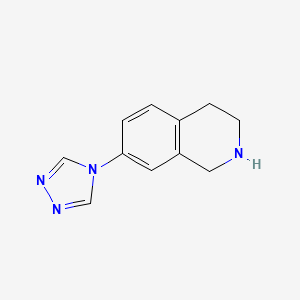

![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
